Lipophilicity: Tetrafluoroethoxy vs. Trifluoromethoxy Analogs
The predicted octanol-water partition coefficient (LogP) for N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide is 2.51–2.54, indicating a specific range of lipophilicity that influences membrane permeability and bioavailability [1]. In contrast, the unsubstituted analog N-phenylformamide has a significantly lower predicted LogP of approximately 0.86, while the trifluoromethoxy analog N-[3-(trifluoromethoxy)phenyl]formamide has a predicted LogP of approximately 2.0–2.2 [2]. This difference in lipophilicity is critical for achieving optimal ADME properties in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.51–2.54 |
| Comparator Or Baseline | N-phenylformamide (LogP ~0.86); N-[3-(trifluoromethoxy)phenyl]formamide (LogP ~2.0–2.2) |
| Quantified Difference | ~1.65 LogP units higher than unsubstituted analog; ~0.3–0.5 LogP units higher than trifluoromethoxy analog |
| Conditions | Predicted using ACD/Labs Percepta Platform and EPISuite KOWWIN |
Why This Matters
The specific LogP range of this compound (2.5–2.6) may offer a balanced lipophilicity profile, potentially improving membrane permeability compared to less lipophilic analogs while avoiding the solubility and toxicity issues associated with excessively lipophilic compounds.
- [1] ChemSpider. N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]formamide – Predicted Data. ACD/Labs Percepta Platform. CSID: 2497909. View Source
- [2] ChemSpider. N-phenylformamide (CSID: 6933) and N-[3-(trifluoromethoxy)phenyl]formamide (CSID: 2045753) – Predicted Data. ACD/Labs Percepta Platform. View Source
